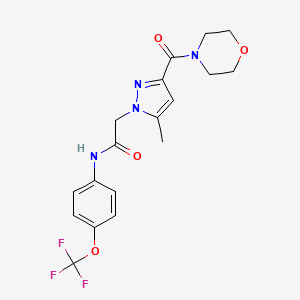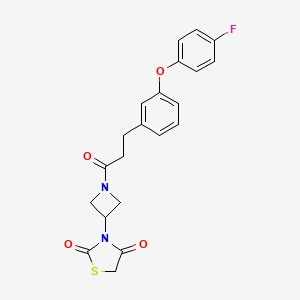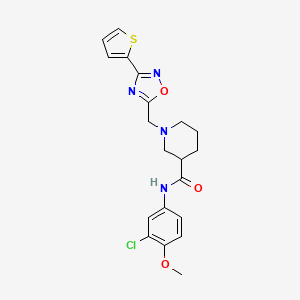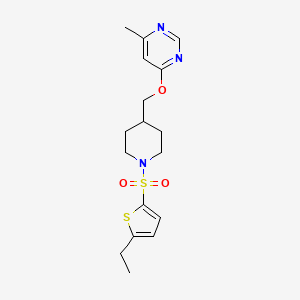
3-chloro-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthetic Pathways : Research has shown that derivatives of pyrazole can be synthesized through various chemical reactions, including the treatment of substituted pyrazoles with phosphorus oxychloride to afford chloropyrazoles, which can further react to form novel compounds (Holzer & Hahn, 2003). Similarly, the synthesis of novel benzamide derivatives has been explored, demonstrating the chemical versatility of these compounds (Zhu et al., 2014).
Polymer Chemistry : Pyrazole derivatives have been utilized in the synthesis of polyamides and polyimides, indicating their potential application in the development of new materials with specific properties, such as enhanced thermal stability and solubility in various solvents (Mikroyannidis, 1997).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Some pyrazole derivatives have been shown to exhibit antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Idrees et al., 2020). This highlights the relevance of such compounds in pharmaceutical research, particularly in the search for new treatments for bacterial infections.
Antiviral Activity : Certain pyrazole derivatives have demonstrated significant anti-influenza virus activity, indicating their potential as antiviral agents. This suggests the utility of these compounds in the development of new therapeutic strategies against viral diseases (Hebishy et al., 2020).
Material Science and Optical Applications
- Nonlinear Optical Materials : N-substituted pyrazole derivatives have been studied for their nonlinear optical properties, revealing potential applications in optical limiting and other photonic technologies. This research suggests the compound's utility in the development of materials for optical devices (Chandrakantha et al., 2013).
properties
IUPAC Name |
3-chloro-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-8-4-7-14(11-15)18(24)20-17-12-16(21-22(17)9-10-23)13-5-2-1-3-6-13/h1-8,11-12,23H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKLPVMNMNLFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC(=CC=C3)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-enamide](/img/structure/B2783380.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2783381.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2783383.png)

![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2783387.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2783388.png)


![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783393.png)


![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2783396.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine](/img/structure/B2783397.png)
